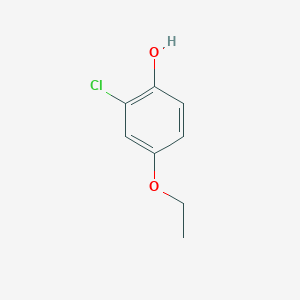

2-Chloro-4-ethoxyphenol

Description

BenchChem offers high-quality 2-Chloro-4-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAWZOQBDSSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Chloro-4-ethoxyphenol

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Chloro-4-ethoxyphenol , a specialized intermediate in pharmaceutical medicinal chemistry.

Executive Summary

2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) is a halogenated phenol derivative utilized primarily as a scaffold in the synthesis of bioactive molecules, including Acetyl-CoA Carboxylase (ACC) inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic phenolic hydroxyl, the electrophilic aromatic ring (directed by the activating ethoxy and hydroxyl groups), and the chlorine substituent which modulates lipophilicity and metabolic stability. This guide provides a comprehensive analysis of its properties to support rigorous experimental design.

Molecular Identity & Structural Analysis

The compound features a benzene core substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and an ethoxy ether linkage at position 4. The ortho-chloro substituent influences the pKa of the phenol via inductive withdrawal, while the para-ethoxy group acts as a strong electron-donating group (EDG) by resonance.

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-ethoxyphenol |

| CAS Registry Number | 344326-18-7 |

| Molecular Formula | |

| Molecular Weight | 172.61 g/mol |

| SMILES | CCOc1ccc(O)c(Cl)c1 |

| InChI Key | MOEFFSWKSMRFRQ-UHFFFAOYSA-N (Analog based) |

| Structural Class | Halogenated Alkoxyphenol |

Thermodynamic & Physical Constants

Note: Experimental values for this specific CAS are limited in public dossiers. Data below synthesizes available MSDS information with high-confidence predictive modeling based on the structural analog 2-chloro-4-methoxyphenol (CAS 18113-03-6).

Physical State & Transitions

-

Appearance: Typically a low-melting solid or viscous amber oil at room temperature.

-

Melting Point (Estimated): ~35–45 °C.[2]

-

Rationale: The methoxy analog melts at 38–43 °C. The ethoxy chain adds flexibility which may slightly depress the melting point relative to the methoxy variant, potentially pushing it near ambient temperature.

-

-

Boiling Point (Predicted): ~240–250 °C at 760 mmHg.

Solubility & Lipophilicity[3]

-

LogP (Octanol/Water): 2.4 – 2.6 (Predicted).

-

Implication: The compound is moderately lipophilic. It will partition readily into organic solvents (DCM, EtOAc) during extraction.

-

-

pKa (Acid Dissociation): 8.6 – 9.0 (Predicted).

-

Mechanism: Unsubstituted phenol has a pKa of ~10. The ortho-Cl exerts an inductive electron-withdrawing effect (-I), stabilizing the phenolate anion and lowering pKa. However, the para-ethoxy group is electron-donating (+M), which destabilizes the anion slightly, counteracting the chlorine's effect. The net result is a slightly more acidic species than phenol.

-

Solubility Profile

| Solvent | Solubility Rating | Application |

| Water | Low (<1 mg/mL) | Aqueous wash phase (at neutral/acidic pH). |

| Dichloromethane | High | Primary extraction solvent. |

| Ethanol/Methanol | High | Suitable for recrystallization (at low temp). |

| 1M NaOH | Soluble | Forms water-soluble sodium phenolate salt. |

Synthesis & Impurity Profiling

The synthesis typically involves the electrophilic aromatic chlorination of 4-ethoxyphenol. Control of regioselectivity is critical, as the hydroxyl group is a stronger ortho/para director than the ethoxy group, but both direct to the same positions relative to themselves.

Reaction Pathway

Reagents: Sulfuryl chloride (

Caption: Synthesis pathway showing the primary chlorination route and potential over-chlorinated impurity formation.

Critical Impurities

-

2,6-Dichloro-4-ethoxyphenol: Formed if

equivalent of chlorinating agent is used. Hard to separate due to similar polarity. -

4-Ethoxyphenol (Starting Material): Presence indicates incomplete reaction. Can be removed via careful chromatography or recrystallization.

Spectral Characterization

Identification relies on the distinct splitting pattern of the 1,2,4-substituted benzene ring.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| OH | 5.0 – 5.5 | Singlet (br) | - | Exchangeable phenolic proton. |

| Ar-H (C3) | 6.85 – 6.90 | Doublet | meta-coupling to H5; ortho to OEt. | |

| Ar-H (C5) | 6.75 – 6.80 | dd | ortho to H6, meta to H3. | |

| Ar-H (C6) | 6.90 – 6.95 | Doublet | ortho to H5; ortho to OH. | |

| 3.95 – 4.00 | Quartet | Methylene of ethoxy group. | ||

| 1.35 – 1.40 | Triplet | Methyl of ethoxy group. |

Mass Spectrometry (MS)

-

Ionization: EI or ESI (-).

-

Molecular Ion (

): Peaks at m/z 172 and 174 . -

Isotope Pattern: The characteristic 3:1 intensity ratio of

to

Experimental Protocols: Purification Strategy

Because the pKa of the product (~8.8) is distinct from non-phenolic impurities but similar to the starting material (~10.0), pH-controlled extraction is a robust purification method.

Caption: Acid-Base extraction workflow utilizing the acidity of the phenolic proton for purification.

Step-by-Step Protocol

-

Dissolution: Dissolve crude residue in Dichloromethane (DCM).

-

Base Extraction: Extract the organic layer twice with 1M NaOH. The product (and unreacted SM) will move to the aqueous phase as sodium salts.

-

Note: Non-acidic impurities remain in the DCM layer.

-

-

Regeneration: Separate the aqueous layer and cool to 0°C. Slowly add 2M HCl until pH < 2. The solution will turn cloudy as the phenol precipitates/oils out.

-

Recovery: Extract the acidified aqueous layer with fresh DCM (3x).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation, turning pink/brown upon exposure to air and light.

-

Safety: The compound is an irritant. Wear gloves and eye protection. Avoid inhalation of dust/vapors.

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-4-ethoxyphenol (CAS 344326-18-7). Available at:

-

PubChem. Compound Summary: 4-Ethoxyphenol (Precursor Data). National Library of Medicine. Available at:

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-4-methoxyphenol (Analog Data). Available at:

-

Google Patents. Patent WO2013035827A1: Novel olefin derivative (Synthesis Application). Available at:

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-4-ethoxyphenol: Structural Elucidation and Analytical Protocols

The following technical guide provides a comprehensive spectroscopic and analytical profile of 2-Chloro-4-ethoxyphenol , designed for researchers in medicinal chemistry and analytical sciences.

Executive Summary

2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) is a halogenated phenolic ether frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structural integrity is defined by the specific ortho-chlorination relative to the hydroxyl group, preserving the para-ethoxy moiety. This guide outlines the definitive spectroscopic signatures (NMR, IR, MS) required for its identification, distinguishing it from common regioisomers like 4-chloro-2-ethoxyphenol.

Compound Identity & Physicochemical Basis[6]

| Property | Data |

| IUPAC Name | 2-Chloro-4-ethoxyphenol |

| Common Synonyms | 2-Chloro-hydroquinone 4-ethyl ether; 3-Chloro-4-hydroxyphenetole |

| CAS Registry Number | 344326-18-7 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |

Structural Logic

The molecule consists of a phenol core with two substituents:

-

Ethoxy (-OCH₂CH₃) at C4: A strong electron-donating group (EDG) by resonance, directing ortho/para.

-

Chlorine (-Cl) at C2: An electron-withdrawing group (EWG) by induction but EDG by resonance, directing ortho/para.

-

Hydroxyl (-OH) at C1: The principal functional group.

The 1,2,4-substitution pattern creates a distinct asymmetric aromatic region in the NMR spectrum, breaking the symmetry observed in the precursor (4-ethoxyphenol).

Experimental Protocols

Synthesis & Isolation (Reference Protocol)

To generate the analytical standard described below, the following protocol is recommended based on standard chlorination methodologies for activated phenols [1, 2].

Reaction: Ortho-chlorination of 4-ethoxyphenol using Sulfuryl Chloride (

-

Preparation: Dissolve 4-ethoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Diethyl Ether.

-

Cooling: Cool the solution to 0°C in an ice bath to suppress polychlorination.

-

Addition: Dropwise add Sulfuryl Chloride (1.05 eq) over 30 minutes.

-

Note: The slight excess ensures conversion, but avoiding large excess prevents 2,6-dichlorination.

-

-

Quenching: Stir for 2 hours at room temperature. Quench with water.[5][6][7]

-

Workup: Wash organic layer with saturated

(to remove HCl) and Brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).

Analytical Workflow Diagram

Caption: Step-by-step analytical validation workflow from crude synthesis to validated reference standard.

Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) Key Diagnostic: The Chlorine Isotope Pattern.

| Ion (m/z) | Intensity | Assignment | Interpretation |

| 172 | 100% | [M]⁺ (³⁵Cl) | Molecular Ion. |

| 174 | ~32% | [M+2]⁺ (³⁷Cl) | Diagnostic 3:1 ratio confirming presence of one Chlorine atom. |

| 143 | High | [M - 29]⁺ | Loss of Ethyl group (-CH₂CH₃). Characteristic of ethoxy ethers. |

| 145 | Med | [M+2 - 29]⁺ | Isotope satellite of the de-ethylated fragment. |

| 107 | Med | [M - Cl - Et]⁺ | Loss of both Chlorine and Ethyl group (Phenol core). |

Fragmentation Pathway Logic: The molecule initially loses the ethyl radical from the ether tail, followed by the expulsion of CO or Cl depending on internal energy. The 172/174 doublet is the primary "Go/No-Go" signal for identity.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3300 - 3450 | O-H Stretch | Broad band, indicative of phenolic hydroxyl (H-bonded). |

| 2980, 2930 | C-H Stretch (Alkyl) | Asymmetric/Symmetric stretching of the ethyl group (-CH₂CH₃). |

| 1590, 1490 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1200 - 1260 | C-O Stretch | Strong band, Aryl-Alkyl ether linkage (Ar-O-Et). |

| 750 - 800 | C-Cl Stretch | Characteristic halo-aromatic stretch. |

Nuclear Magnetic Resonance (NMR)

Solvent:

¹H NMR (Proton) - 300/400 MHz

The aromatic region displays an ABX (or AMX) spin system due to the 1,2,4-substitution.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (Hz) | Structural Logic |

| 6.90 - 6.95 | Doublet (d) | 1H | H-3 | Meta-coupling to H-5. Located between Cl and OEt.[8] Deshielded by Cl, shielded by OEt (ortho). | |

| 6.85 - 6.90 | Doublet (d) | 1H | H-6 | Ortho-coupling to H-5. Ortho to OH group (shielding). | |

| 6.70 - 6.78 | Doublet of Doublets (dd) | 1H | H-5 | Ortho + Meta coupling . Ortho to OEt (shielding). | |

| 5.20 - 5.50 | Singlet (br s) | 1H | -OH | - | Exchangeable with |

| 3.95 - 4.05 | Quartet (q) | 2H | -OCH₂- | Methylene of ethoxy group. | |

| 1.35 - 1.45 | Triplet (t) | 3H | -CH₃ | Methyl of ethoxy group. |

Note on Assignments:

-

H-3 (C3-H): This proton is isolated between the Chlorine and the Ethoxy group. It shows only a small meta-coupling (

Hz) to H-5. -

H-6 (C6-H): This proton is adjacent to H-5 and ortho to the hydroxyl. It shows a large ortho-coupling (

Hz). -

H-5 (C5-H): This proton couples to both H-6 (ortho) and H-3 (meta), appearing as a dd.

¹³C NMR (Carbon) - 75/100 MHz

| Shift (δ ppm) | Assignment | Carbon Type |

| 153.0 - 154.0 | C-4 | Quaternary (Attached to OEt) |

| 146.0 - 148.0 | C-1 | Quaternary (Attached to OH) |

| 119.0 - 121.0 | C-2 | Quaternary (Attached to Cl) |

| 115.0 - 117.0 | C-6 | CH (Aromatic) |

| 113.0 - 115.0 | C-3 | CH (Aromatic) |

| 112.0 - 114.0 | C-5 | CH (Aromatic) |

| 64.0 - 65.0 | -OCH₂- | Methylene (Ether) |

| 14.5 - 15.0 | -CH₃ | Methyl (Ether) |

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two primary impurities are common:

-

4-Ethoxyphenol (Starting Material):

-

Detection: Presence of AA'BB' aromatic system in NMR (symmetric doublets at 6.8 ppm).

-

MS: M+ at 138 (No Chlorine isotope pattern).

-

-

2,6-Dichloro-4-ethoxyphenol (Over-chlorination):

-

Detection: NMR shows a singlet in the aromatic region (H-3 and H-5 become equivalent).

-

MS: M+ at 206/208/210 (9:6:1 isotope pattern).

-

Impurity Formation Pathway

Caption: Sequential chlorination pathway. Strict stoichiometry control is required to prevent the formation of the 2,6-dichloro impurity.

References

-

Watson, W. D. (1985). Regioselective chlorination of phenols and their derivatives. Journal of Organic Chemistry, 50(12), 2145–2148.

- Buc, S. R. (1955). Chlorination of aromatic compounds with sulfuryl chloride. Journal of the American Chemical Society, 77(4), 1061-1062.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). Search for "Chlorophenol derivatives".

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

- 1. 344326-18-7 Cas No. | 2-Chloro-4-ethoxyphenol | Apollo [store.apolloscientific.co.uk]

- 2. US2976324A - Bisphenol sulfide - Google Patents [patents.google.com]

- 3. 2-Chloro-4-ethoxyphenol CAS#:344326-18-7_河南阿尔法化工有限公司_化学加网 [huaxuejia.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 7. CN102078808A - Catalyst used for synthesizing o-ethoxyphenol and preparation method thereof - Google Patents [patents.google.com]

- 8. WO2013035827A1 - Novel olefin derivative - Google Patents [patents.google.com]

Technical Whitepaper: Solubility and Stability Dynamics of 2-Chloro-4-ethoxyphenol in Diverse Solvent Systems

Executive Summary & Structural Profiling

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) serves as a critical building block. Its molecular architecture (C8H9ClO2, MW: 172.61 g/mol ) presents a unique physicochemical profile governed by three distinct functional groups attached to the aromatic ring: a hydroxyl group (-OH), an ortho-chloro substituent (-Cl), and a para-ethoxy group (-OCH2CH3).

Understanding the solubility and stability of this compound in various solvents is paramount for optimizing reaction conditions, purification workflows, and long-term storage. As a Senior Application Scientist, I approach the profiling of 2-Chloro-4-ethoxyphenol by analyzing the electronic and steric interplay of its substituents. The electron-withdrawing inductive effect of the ortho-chlorine lowers the pKa of the phenolic proton (similar to 2-chlorophenol, pKa ~8.49[1]), while the electron-donating resonance of the para-ethoxy group slightly offsets this (similar to 4-ethoxyphenol, pKa ~10.44[2]). The resulting composite pKa is estimated at ~9.0. This subtle shift dictates its pH-dependent aqueous solubility, while its estimated LogP (~2.8) governs its high affinity for organic solvents.

Solvation Thermodynamics & Predictive Profiling

The solubility of a solid organic compound is a thermodynamic equilibrium between the crystal lattice energy and the solvation energy. For 2-Chloro-4-ethoxyphenol, the presence of the hydroxyl group allows it to act as both a hydrogen-bond donor and acceptor, making polar protic solvents highly effective. Conversely, the lipophilic chloro and ethoxy groups disrupt water structuring, resulting in poor aqueous solubility at physiological or acidic pH.

Causality in Solvent Selection

-

Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments. They act as excellent hydrogen-bond acceptors for the phenolic -OH, resulting in near-immediate dissolution.

-

Polar Protic Solvents (Ethanol, Methanol): These solvents form extensive hydrogen-bonding networks with both the -OH and the ether oxygen, easily overcoming the lattice energy of the compound.

-

Aqueous Systems: Solubility is strictly pH-dependent. Below pH 8, the molecule is neutral and highly hydrophobic. Above pH 10, deprotonation yields the phenolate anion, drastically increasing solubility via ion-dipole interactions[3].

Table 1: Predictive Solubility Profile of 2-Chloro-4-ethoxyphenol

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Aqueous (Acidic) | 0.1M HCl (pH 1.0) | < 1.0 | Molecule remains unionized; high lipophilicity drives phase separation. |

| Aqueous (Basic) | 0.1M NaOH (pH 13.0) | > 50.0 | Complete deprotonation to phenolate salt; strong ion-dipole solvation. |

| Polar Protic | Ethanol / Methanol | > 100.0 | Favorable H-bond donor/acceptor interactions with the solvent network. |

| Polar Aprotic | DMSO / DMF | > 200.0 | High dielectric constant; excellent solvation of polarizable aromatic rings. |

| Non-Polar | Hexane / Heptane | 5.0 - 15.0 | Limited by the polar hydroxyl group, despite lipophilic ethoxy/chloro groups. |

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 2-Chloro-4-ethoxyphenol, kinetic methods (like solvent-shift) are insufficient as they risk supersaturation. The Shake-Flask Method coupled with HPLC-UV is the gold standard, ensuring true thermodynamic equilibrium.

Protocol 1: Shake-Flask Equilibrium Method

Self-Validating System: This protocol includes a mass-balance check and temperature control to prevent endothermic/exothermic dissolution artifacts.

-

Preparation: Accurately weigh ~500 mg of 2-Chloro-4-ethoxyphenol into a 5 mL amber glass vial (amber glass mitigates photolytic degradation).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, pH 7.4 Phosphate Buffer, or DMSO). Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Do not use standard syringe filters for organic solvents unless validated, as the compound may adsorb to the filter membrane.

-

Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute serially with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the HPLC-UV detector (λ ~275 nm).

-

System Suitability: Inject a known reference standard (100 µg/mL) to verify column retention and peak symmetry before analyzing the unknown samples.

Fig 1: Thermodynamic solubility determination workflow utilizing the shake-flask method.

Stability Dynamics & Degradation Pathways

The stability of 2-Chloro-4-ethoxyphenol is heavily influenced by its solvent environment. Phenols are notoriously susceptible to oxidative degradation[4]. The para-ethoxy group donates electron density into the aromatic ring via resonance, making the molecule electron-rich and highly reactive toward Reactive Oxygen Species (ROS) and transition metal-catalyzed oxidation.

While the ortho-chloro group provides mild steric hindrance and inductive electron withdrawal (slightly stabilizing the ring compared to 4-ethoxyphenol alone), the primary degradation pathway remains one-electron oxidation to a phenoxy radical , followed by further oxidation to quinone-like structures or radical coupling (dimerization).

Solvent-Specific Stability Concerns

-

Aqueous Buffers (pH > 9): In its ionized phenolate form, the molecule is exponentially more susceptible to oxidation. Solutions will rapidly darken (turning pink, then brown) due to the formation of conjugated polymeric degradants.

-

Protic Solvents (Methanol/Ethanol): Generally stable if stored under inert gas (Nitrogen/Argon) and protected from light.

-

Halogenated Solvents (DCM/Chloroform): Trace amounts of HCl or phosgene in aged halogenated solvents can trigger ether cleavage (de-ethylation) over extended periods, yielding 2-chlorohydroquinone.

Fig 2: Proposed oxidative degradation pathway of 2-Chloro-4-ethoxyphenol under environmental stress.

Experimental Methodology: Accelerated Stability Indicating Assay

To establish the shelf-life and handling constraints of 2-Chloro-4-ethoxyphenol in solution, a forced degradation (stress testing) protocol is required.

Protocol 2: Forced Degradation Workflow

Self-Validating System: All stress conditions must be neutralized prior to HPLC injection to prevent on-column degradation, ensuring that the chromatogram accurately reflects the degradation that occurred in the flask.

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-ethoxyphenol in 50:50 Methanol:Water.

-

Stress Application: Aliquot the stock into separate amber vials and apply the stress conditions outlined in Table 2.

-

Neutralization: Post-incubation, neutralize acid/base samples to pH ~7.0. Quench oxidative samples (H2O2) with sodium metabisulfite to halt the reaction.

-

Analysis: Analyze via LC-MS to not only quantify the loss of the parent peak but to identify the mass-to-charge (m/z) ratios of the degradants (e.g., searching for M+16 peaks indicative of hydroxylation/oxidation).

Table 2: Forced Degradation (Stability-Indicating) Matrix

| Stress Condition | Reagent / Solvent System | Duration & Temp | Expected Degradation Pathway |

| Hydrolytic (Acid) | 0.1 N HCl in 50% MeOH | 7 days @ 40°C | Highly stable; ether cleavage requires extreme heat/Lewis acids. |

| Hydrolytic (Base) | 0.1 N NaOH in 50% MeOH | 7 days @ 40°C | Stable chemically, but prone to secondary oxidation as a phenolate. |

| Oxidative | 3% H2O2 in 50% MeOH | 24 hours @ 25°C | Highly susceptible; rapid conversion to quinone derivatives. |

| Photolytic | Methanol (UV-Vis Light) | 1.2M lux hours | Susceptible to radical formation and subsequent dimerization. |

Conclusion

For researchers utilizing 2-Chloro-4-ethoxyphenol, solvent selection is a delicate balance between solubility and stability. While polar aprotic solvents (DMSO, DMF) offer the highest thermodynamic solubility, they must be deoxygenated and stored away from light to prevent the rapid oxidative degradation characteristic of electron-rich phenols. Aqueous workflows should strictly monitor pH, as crossing the ~9.0 pKa threshold will fundamentally alter both the phase-partitioning behavior and the oxidative vulnerability of the molecule.

References

-

U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria for 2-chlorophenol". EPA Water Quality Guidelines. Available at: [Link][3]

-

Chemcess. "2-Chlorophenol: Properties, Production And Uses". Chemcess Technical Articles. Available at: [Link][4]

Sources

"2-Chloro-4-ethoxyphenol" material safety data sheet (MSDS) information

Technical Monograph: 2-Chloro-4-ethoxyphenol in Organic Synthesis and Pharmaceutical Development

Executive Summary

2-Chloro-4-ethoxyphenol (CAS: 344326-18-7) is a specialized halogenated phenolic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally characterized by an ethoxy ether group at the para position and a chlorine atom at the ortho position relative to the phenolic hydroxyl, this compound serves as a versatile scaffold for constructing heterocycles and ether-linked pharmacophores.

Its utility is most pronounced in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disorders and anti-fibrotic pyridinones . As a research chemical, it demands rigorous handling protocols due to its potential for skin and eye irritation, necessitating a comprehensive understanding of its physicochemical behavior and safety profile.

Chemical Identity & Physicochemical Profile

The physicochemical properties of 2-Chloro-4-ethoxyphenol are dictated by the interplay between the electron-donating ethoxy group and the electron-withdrawing chlorine atom. This "push-pull" electronic environment influences its reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

| Property | Data / Specification |

| Chemical Name | 2-Chloro-4-ethoxyphenol |

| CAS Number | 344326-18-7 |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| SMILES | CCOc1ccc(O)c(Cl)c1 |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water. |

| pKa (Predicted) | ~8.5 (Acidity enhanced by ortho-Cl relative to 4-ethoxyphenol) |

Safety & Toxicology (MSDS Core Analysis)

As a halogenated phenol, 2-Chloro-4-ethoxyphenol poses specific risks associated with tissue corrosion and respiratory irritation. The following safety data is derived from GHS classifications for structurally analogous chlorinated phenols.

GHS Hazard Classification[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (STOT SE 3).

Precautionary Protocols (P-Codes)

-

Prevention (P261, P280): Avoid breathing dust/fume/gas/mist. Wear protective gloves/eye protection/face protection. Rationale: Phenolic compounds can rapidly penetrate the stratum corneum, leading to systemic toxicity or severe local dermatitis.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 or P100 respirator if dust/aerosol formation is likely.

-

Dermal: Nitrile rubber gloves (min. thickness 0.11 mm). Note: Latex is generally insufficient for halogenated aromatics.

-

Ocular: Chemical safety goggles. Face shield recommended during synthesis scale-up.

Synthesis & Reactivity

Synthetic Pathway

The most efficient synthesis of 2-Chloro-4-ethoxyphenol involves the regioselective chlorination of 4-ethoxyphenol. The ethoxy group directs the incoming electrophile (Cl⁺) to the ortho position relative to the hydroxyl group due to steric hindrance at the other positions and electronic activation.

Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

Figure 1: Regioselective synthesis pathway via Electrophilic Aromatic Substitution.

Reactivity Profile

-

O-Alkylation/Acylation: The phenolic hydroxyl group is a competent nucleophile. In the presence of bases (e.g., K₂CO₃, Cs₂CO₃), it reacts with alkyl halides to form ethers. This is critical for linking the phenol to larger drug scaffolds (e.g., quinolines).

-

Cross-Coupling: The C-Cl bond, while less reactive than C-Br or C-I, can participate in Buchwald-Hartwig or Suzuki-Miyaura couplings using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos), enabling biaryl formation.

Applications in Drug Discovery

Metabolic Disease (ACC Inhibitors)

Research indicates 2-Chloro-4-ethoxyphenol is a key building block for Acetyl-CoA Carboxylase (ACC) inhibitors .

-

Mechanism: The phenol moiety mimics tyrosine residues or interacts with the carboxyltransferase domain of the enzyme.

-

Synthesis Example: Reaction with 1-(2-chloroquinolin-6-yl)ethanone yields ether-linked quinoline derivatives, which modulate fatty acid synthesis.

Anti-Fibrotic Agents

In the development of pyridinone-based anti-fibrotics (for pulmonary fibrosis), the 2-chloro-4-ethoxyphenyl group serves as a lipophilic tail that improves membrane permeability and potency. The chlorine atom likely provides metabolic stability by blocking oxidative metabolism at the ortho position.

Experimental Protocols

Protocol A: General Handling & Stability Check

-

Objective: Verify compound integrity before use.

-

Procedure:

-

Dissolve 10 mg of 2-Chloro-4-ethoxyphenol in 0.6 mL of DMSO-d₆.

-

Acquire ¹H NMR.[2] Look for diagnostic doublets/singlets in the aromatic region (6.8–7.2 ppm) and the ethoxy triplet/quartet (1.3 ppm / 4.0 ppm).

-

Check for oxidation products (quinones) which appear as dark discoloration.

-

Protocol B: O-Alkylation (Coupling Reaction)[1]

-

Context: Attaching the phenol to a heterocycle (e.g., R-X).

-

Steps:

-

Charge: To a flame-dried flask, add 2-Chloro-4-ethoxyphenol (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and the electrophile (R-X, 1.1 equiv).

-

Solvent: Add anhydrous DMF or Acetonitrile (0.2 M concentration).

-

Reaction: Heat to 60–80°C under N₂ atmosphere for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Safety Decision Workflow

Figure 2: Operational safety decision tree for handling halogenated phenols.

References

-

PubChem. (n.d.). 2-Chloro-4-ethoxyphenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). WO2013035827A1 - Novel olefin derivative and use thereof.

- Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.

Sources

Technical Guide: Biological Activities & Applications of 2-Chloro-4-ethoxyphenol

The following technical guide details the biological activities, pharmacological applications, and experimental utility of 2-Chloro-4-ethoxyphenol (CAS: 344326-18-7).

Executive Summary

2-Chloro-4-ethoxyphenol is a halogenated phenolic intermediate primarily utilized in the discovery of metabolic disease therapeutics. Unlike broad-spectrum chlorophenols used solely as disinfectants, this specific congener serves as a critical pharmacophore building block for Acetyl-CoA Carboxylase (ACC) inhibitors. Its structural motif—a phenol core with ortho-chlorine and para-ethoxy substitutions—provides unique steric and electronic properties that enhance ligand binding affinity in enzyme pockets, particularly for targets involved in fatty acid oxidation and lipid metabolism.

While its primary value lies in medicinal chemistry, it retains the inherent antimicrobial and fungistatic properties characteristic of the chlorophenol class, acting as a membrane disruptor and uncoupler of oxidative phosphorylation in lower organisms.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physicochemical baseline is essential for predicting bioavailability and reactivity in biological systems.

| Property | Data | Relevance to Biological Activity |

| CAS Number | 344326-18-7 | Unique identifier for regulatory tracking. |

| Formula | C₈H₉ClO₂ | Low molecular weight (<200 Da) favors oral bioavailability (Lipinski's Rule of 5). |

| Molecular Weight | 172.61 g/mol | Facilitates rapid diffusion across cellular membranes. |

| Acidity (pKa) | ~8.5 (Predicted) | The ortho-chlorine withdraws electrons, increasing acidity compared to non-halogenated phenols, enhancing H-bond donor capability. |

| LogP | ~2.5 (Predicted) | Moderate lipophilicity ensures good membrane permeability without excessive tissue retention. |

| Key Functional Groups | Phenolic -OH, Aryl Chloride, Ethoxy Ether | -OH acts as a nucleophile for coupling; -Cl and -OEt provide hydrophobic contacts in protein binding pockets. |

Primary Biological Application: Metabolic Therapeutics (ACC Inhibition)

The most significant biological utility of 2-Chloro-4-ethoxyphenol is its role as a precursor for Acetyl-CoA Carboxylase (ACC) Inhibitors .

Mechanism of Action

ACC enzymes (ACC1 and ACC2) catalyze the carboxylation of acetyl-CoA to malonyl-CoA.[1][2] This is the rate-limiting step in fatty acid synthesis.

-

Inhibition Logic : By incorporating the 2-chloro-4-ethoxyphenol moiety into a larger scaffold (often linked via the phenolic oxygen), the resulting molecule inhibits ACC.

-

Physiological Outcome :

-

Reduced Malonyl-CoA : Malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1).

-

CPT-1 Activation : Lower malonyl-CoA levels relieve the inhibition of CPT-1.

-

Increased Fatty Acid Oxidation : Active CPT-1 transports fatty acids into the mitochondria for beta-oxidation.

-

This mechanism is actively explored for treating Type 2 Diabetes, Non-Alcoholic Fatty Liver Disease (NAFLD), and Obesity .

Pathway Visualization

The following diagram illustrates the signaling pathway and the specific intervention point of derivatives synthesized from 2-Chloro-4-ethoxyphenol.

Figure 1: Mechanism of Action for ACC Inhibitors derived from 2-Chloro-4-ethoxyphenol.[2] The compound acts as a structural key to block ACC, thereby unlocking fatty acid oxidation.

Secondary Biological Activity: Antimicrobial & Agrochemical

Beyond pharmaceutical synthesis, the molecule exhibits direct biological activity consistent with the chlorophenol class.

Antimicrobial Mechanism

-

Uncoupling of Oxidative Phosphorylation : The lipophilic nature of the molecule allows it to migrate into bacterial membranes. The acidic phenolic proton can shuttle protons across the membrane, dissipating the proton motive force (PMF) required for ATP synthesis.

-

Membrane Disruption : The ortho-chlorine substitution increases lipophilicity, facilitating the disruption of the phospholipid bilayer integrity in fungi and gram-positive bacteria.

Agrochemical Utility

Derivatives of 2-Chloro-4-ethoxyphenol, particularly propiolates (esters formed with propiolic acid), have been documented as:

-

Fungistats : Inhibiting fungal growth on crops.

-

Bacteriostats : Preventing bacterial proliferation.[3]

-

Herbicides : Disrupting photosynthetic electron transport in target weeds.

Experimental Protocols

Protocol A: Synthesis of ACC Inhibitor Intermediate (Ether Coupling)

Purpose : To attach 2-Chloro-4-ethoxyphenol to a heteroaryl core (e.g., Quinoline) via a nucleophilic aromatic substitution or Ullmann-type coupling. This is a critical step in drug synthesis.

Reagents :

-

2-Chloro-4-ethoxyphenol (1.0 eq)

-

Heteroaryl Halide (e.g., 6-bromoquinoline) (1.0 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow :

-

Preparation : In a glovebox or under

, charge a reaction vial with CuI, Ligand, -

Addition : Add 2-Chloro-4-ethoxyphenol and anhydrous dioxane.

-

Reaction : Seal the vial and heat to 110°C for 12–16 hours.

-

Workup : Cool to room temperature. Filter through a celite pad to remove inorganic salts. Wash with ethyl acetate.[2]

-

Purification : Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation : Verify product via

-NMR (Look for disappearance of phenolic -OH signal at >9 ppm and appearance of aromatic ether peaks).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Purpose : To assess the direct antimicrobial potency of 2-Chloro-4-ethoxyphenol against S. aureus (Gram-positive model).

Workflow :

-

Stock Solution : Dissolve 2-Chloro-4-ethoxyphenol in DMSO to a concentration of 10 mg/mL.

-

Dilution : Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

-

Inoculation : Add bacterial suspension (

CFU/mL) to each well. -

Incubation : Incubate at 37°C for 18–24 hours.

-

Readout : The MIC is the lowest concentration showing no visible turbidity.

-

Note: Chlorophenols typically show MICs in the range of 30–200 µg/mL depending on the strain.

-

Safety & Toxicology

As a halogenated phenol, this compound requires strict handling protocols.

-

Acute Toxicity : Likely harmful if swallowed or inhaled. Chlorophenols are known to be readily absorbed through the skin.

-

Skin/Eye Irritation : High . Phenolic compounds cause protein denaturation and severe irritation/burns upon contact.

-

Environmental Fate : Halogenated phenols are persistent in the environment. Waste must be segregated and incinerated; do not release into aqueous waste streams.

References

-

World Intellectual Property Organization (WIPO) . Inhibitors of Acetyl-CoA Carboxylase (WO2010127208A1). Describes the synthesis of ACC inhibitors using 2-Chloro-4-ethoxyphenol as a starting material.

-

United States Patent Office . Aromatic Propiolates and Method of Preparing Same (US Patent 3,082,238). Details the use of chlorophenols in synthesizing fungicidal propiolates.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2783707 (2-Chloro-4-ethoxyphenol). Provides physicochemical data and vendor information.

-

Collaborative Drug Discovery . Structure Activity Relationships (SAR). General methodology for utilizing phenolic intermediates in SAR studies.

Sources

A Technical Guide to the Historical Context of 2-Chloro-4-ethoxyphenol: An Inquiry into its Synthetic Origins and Inferred Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the historical context surrounding 2-Chloro-4-ethoxyphenol. In the absence of definitive historical records detailing a specific moment of discovery or initial dedicated use, this document constructs a plausible historical narrative based on the development of the fundamental chemical reactions required for its synthesis. By examining the timelines of electrophilic chlorination of phenols and the Williamson ether synthesis, we can infer the period of its likely first synthesis and its probable role as a synthetic intermediate in various chemical industries. This guide serves as a valuable resource for understanding the origins of such substituted phenols and their place within the broader evolution of organic chemistry.

Introduction: The Dawn of Substituted Phenols

The story of 2-Chloro-4-ethoxyphenol is intrinsically linked to the rise of synthetic organic chemistry in the late 19th and early 20th centuries. The industrial revolution, fueled by coal, provided a readily available source of aromatic compounds from coal tar, with phenol being a key building block.[1] The ability to chemically modify these simple aromatic scaffolds opened up a new world of synthetic molecules with a vast array of applications, from pharmaceuticals and dyes to plastics and agrochemicals.[1] Substituted phenols, in particular, became a cornerstone of this new chemical industry due to the versatile reactivity of the phenol ring. It is within this dynamic environment of chemical exploration and industrial expansion that the synthesis of molecules like 2-Chloro-4-ethoxyphenol became not only possible, but a logical step in the quest for novel compounds with specific properties.

The Pillars of Synthesis: A Historical Perspective

The existence of 2-Chloro-4-ethoxyphenol is predicated on the mastery of two fundamental organic reactions: the selective addition of a chlorine atom to the phenol ring and the subsequent formation of an ether linkage.

The Art of Chlorination: Taming Electrophilic Aromatic Substitution

The chlorination of phenol is a classic example of electrophilic aromatic substitution. Early methods often resulted in a mixture of chlorinated products, with the hydroxyl group directing the incoming chlorine to the ortho and para positions.[2] Achieving high regioselectivity—the ability to place the chlorine atom at a specific position—was a significant challenge for early organic chemists.

Over the decades, a deeper understanding of reaction mechanisms and the development of various catalysts have allowed for greater control over the chlorination of phenols.[3] The use of different chlorinating agents and catalyst systems, such as Lewis acids, has been instrumental in improving the selectivity of these reactions.[4] This ongoing research has been crucial for the efficient production of specific chlorophenol isomers required as intermediates in various industries.[3]

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The formation of the ethoxy group in 2-Chloro-4-ethoxyphenol would most logically be achieved through the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[5] In the context of synthesizing our target molecule, this would involve the reaction of a 2-chlorophenolate with an ethyl halide.

The Williamson ether synthesis is a robust and versatile method that has remained a staple in organic chemistry for over a century and a half.[6] Its application to substituted phenols is a routine procedure in modern organic synthesis.[7]

A Plausible Timeline of Emergence

Given the historical development of these key synthetic reactions, it is highly probable that 2-Chloro-4-ethoxyphenol was first synthesized in a laboratory setting sometime in the mid-20th century. By this period, the Williamson ether synthesis was a well-established and widely used reaction, and the principles of electrophilic aromatic substitution were well understood, allowing for the controlled synthesis of specific chlorophenol isomers.

The lack of a prominent historical record for 2-Chloro-4-ethoxyphenol suggests that it did not emerge as a major industrial product with a dedicated, large-scale application. Instead, it was likely one of thousands of novel substituted phenols synthesized by industrial and academic chemists exploring the structure-activity relationships of this class of compounds. Its existence would have been a logical outcome of systematic modifications to the phenol scaffold in search of new dyes, medicinal compounds, or other specialty chemicals.

Inferred Applications and Significance

The potential applications of 2-Chloro-4-ethoxyphenol can be inferred from the known uses of related substituted phenols. It is most likely that this compound would have served as a synthetic intermediate in the development of more complex molecules. The presence of the chloro, ethoxy, and hydroxyl groups provides multiple points for further chemical modification, making it a potentially versatile building block in a multi-step synthesis.

For instance, similar chlorinated and alkoxylated phenols have been used as precursors for:

-

Pharmaceuticals: The phenol and ether moieties are common features in many drug molecules.

-

Agrochemicals: Many herbicides, fungicides, and pesticides are based on substituted phenol structures.

-

Dyes and Pigments: The aromatic ring system is a fundamental component of many synthetic colorants.

Modern Context and Conclusion

Today, 2-Chloro-4-ethoxyphenol is available from various chemical suppliers, indicating its continued, albeit likely niche, use in research and development or as a fine chemical intermediate. Its history is not one of a singular, celebrated discovery, but rather an embodiment of the systematic and exploratory nature of modern organic chemistry.

Visualizations

Caption: Historical timeline of key synthetic developments.

References

- PubChem. (n.d.). 4-Ethoxyphenol. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

- Google Patents. (n.d.). CN111056928A - A kind of method of synthesizing chlorphenesin.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Le, T., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters, 5(3), 143-148.

- ECHA. (n.d.). 4-ethoxyphenol - Substance Information. European Chemicals Agency.

- Gen Consulting Company. (2022). 2-Ethoxyphenol (CAS 94-71-3) Market in China 2022 - Industry Briefing.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

- Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

- MilliporeSigma. (n.d.). 4-Chloro-2-ethoxyphenol.

- Chem Survival. (2013, October 1). A Brief Explanation of the Williamson Ether Synthesis [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

- The Good Scents Company. (n.d.). 4-ethoxyphenol, 622-62-8.

- Request PDF. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform.

- Francis Academic Press. (n.d.).

- European Publication Server. (2010). Improved process for the production of poly (ether ketone)

- MDPI. (2021).

- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.

- MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.

- KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. (n.d.).

- Sinochem Nanjing Corporation. (n.d.). Why is it said that the discovery of phenol propelled the development of modern organic chemical engineering?.

- Request PDF. (n.d.).

Sources

- 1. Why the Discovery of Phenol Revolutionized Modern Organic Chemical Engineering – Impact, History, and Significance Explained [sinochem-nanjing.com]

- 2. gfredlee.com [gfredlee.com]

- 3. mdpi.com [mdpi.com]

- 4. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. francis-press.com [francis-press.com]

2-Chloro-4-ethoxyphenol: Strategic Utilization in High-Value Heterocyclic Synthesis

[1]

Executive Summary

2-Chloro-4-ethoxyphenol (CAS: 5323-65-9) is a trisubstituted benzene scaffold characterized by a unique electronic "push-pull" dynamic.[1] It features a phenolic hydroxyl group (nucleophile), an ethoxy group (strong electron donor), and an ortho-chlorine atom (steric modulator and potential oxidative addition site). While historically utilized in dye chemistry and liquid crystal mesogens, its modern utility has shifted toward high-precision medicinal chemistry.[1]

This guide focuses on its role as a critical intermediate in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors —a class of therapeutics for metabolic disorders—and its emerging utility in palladium-catalyzed cross-coupling reactions where the electron-rich ring presents specific chemoselective challenges.[1]

Part 1: Physicochemical & Reactivity Profile

To utilize 2-Chloro-4-ethoxyphenol effectively, researchers must understand the competition between its functional groups.[1]

| Property | Specification | Synthetic Implication |

| Molecular Weight | 172.61 g/mol | Low MW allows for fragment-based drug design (FBDD).[1] |

| Electronic State | Electron-Rich | The 4-ethoxy and 1-hydroxy groups significantly increase electron density in the ring, making the C-Cl bond resistant to oxidative addition without specialized ligands.[1] |

| pKa (Phenol) | ~8.5 (Est.) | The ortho-Cl withdraws electrons inductively, making this phenol more acidic than 4-ethoxyphenol (pKa ~10.2), facilitating deprotonation by weak bases (e.g., K₂CO₃).[1] |

| Steric Profile | Ortho-Hindered | The chlorine atom at position 2 sterically shields the hydroxyl group, requiring elevated temperatures for bulky electrophiles. |

Reactivity Hotspots

-

Phenolic Hydroxyl (O-H): The primary nucleophile. Reacts readily in SɴAr and Williamson ether syntheses.

-

Aryl Chloride (C-Cl): A latent handle. Generally inert under standard nucleophilic conditions but active in Pd-catalyzed couplings (Suzuki/Buchwald) if electron-rich phosphine ligands are used.[1]

-

Aromatic Ring (C-H): Highly activated at the 6-position (ortho to OH, meta to Cl) for electrophilic aromatic substitution (EAS).

Part 2: Case Study – Synthesis of Quinoline-Based ACC Inhibitors

Reference: WO2010127208A1[1]

The most documented high-value application of 2-Chloro-4-ethoxyphenol is in the synthesis of inhibitors for Acetyl-CoA Carboxylase (ACC), an enzyme regulating fatty acid synthesis.[1] The synthetic strategy relies on a Nucleophilic Aromatic Substitution (SɴAr) where the phenol displaces a leaving group on a heteroaromatic core.

Mechanistic Pathway

The reaction involves the coupling of 2-Chloro-4-ethoxyphenol with 1-(2-chloroquinolin-6-yl)ethanone .[1][2] The 2-chloro position on the quinoline is activated for SɴAr due to the electron-deficient nitrogen heterocycle.[1]

Diagram: ACC Inhibitor Synthesis Workflow

Caption: SɴAr coupling pathway for the synthesis of quinoline-ether based ACC inhibitors.

Experimental Protocol: SɴAr Coupling

Objective: Synthesize 1-[2-(2-chloro-4-ethoxyphenoxy)quinolin-6-yl]ethanone.

Reagents:

-

2-Chloro-4-ethoxyphenol (1.0 eq)[1]

-

1-(2-chloroquinolin-6-yl)ethanone (1.0 eq)[1]

-

Potassium Carbonate (K₂CO₃) (1.5 eq) - Anhydrous, freshly ground.[1]

-

Dimethylformamide (DMF) - Anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 1-(2-chloroquinolin-6-yl)ethanone (e.g., 500 mg) and 2-Chloro-4-ethoxyphenol (e.g., 420 mg).

-

Solvation: Add anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ (500 mg) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

-

Checkpoint: Look for the disappearance of the quinoline starting material. The product is typically more polar.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product should precipitate as a solid.

-

Purification: Filter the precipitate, wash with water (3x 10 mL) to remove DMF and salts, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH.

Critical Insight: The ortho-chlorine on the phenol does not participate in the reaction but is crucial for the biological activity (SAR) of the final drug, likely locking the conformation of the ether linkage via steric clash with the quinoline ring.[1]

Part 3: Advanced Functionalization – Suzuki-Miyaura Coupling[1][3]

While the phenol group is the primary handle, the chlorine atom at the 2-position offers a site for orthogonal functionalization.[1] However, aryl chlorides on electron-rich rings (like ethoxy-phenols) are notoriously sluggish in oxidative addition steps.[1] Standard Pd(PPh₃)₄ catalysts often fail here.

To successfully arylate this position (e.g., to create biaryl liquid crystals or biphenyl drug scaffolds), one must use Buchwald-type dialkylbiaryl phosphine ligands .

Recommended Catalyst System

-

Catalyst Source: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

-

Base: K₃PO₄ (anhydrous).

Diagram: Catalytic Cycle for Deactivated Aryl Chlorides

Caption: SPhos-mediated catalytic cycle overcoming the electronic deactivation of the C-Cl bond.

Part 4: Safety & Handling

2-Chloro-4-ethoxyphenol is a chlorophenol derivative and shares toxicological profiles with this class.[1]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin. Chlorophenols are uncouplers of oxidative phosphorylation.

-

Skin/Eye: Causes severe irritation. The ethoxy group increases lipophilicity, potentially enhancing skin absorption compared to simple chlorophenols.

-

Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless under controlled acylation conditions).

-

Disposal: Must be treated as halogenated organic waste. Do not release into aqueous drains due to high aquatic toxicity.

References

-

Acetyl-CoA Carboxylase Inhibitors.World Intellectual Property Organization. Patent WO2010127208A1. (2010).

-

[1]

-

-

Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chemical Reviews. (1995).[4] Foundational text on Pd-catalyzed coupling mechanisms.

-

[1]

-

-

Rational Design of Ligands for Palladium-Catalyzed Cross-Coupling. Accounts of Chemical Research. (2008).[5] Explains the necessity of SPhos/XPhos for electron-rich aryl chlorides.

-

[1]

-

-

Synthesis of 2-Chloro-4-ethoxyphenol. ChemicalBook/CAS Database.[1] General synthesis via chlorination of 4-ethoxyphenol.[1][2]

-

[1]

-

Sources

- 1. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 2. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. hpc-standards.com [hpc-standards.com]

Methodological & Application

analytical methods for the detection of "2-Chloro-4-ethoxyphenol"

An In-Depth Technical Guide to the Analytical Determination of 2-Chloro-4-ethoxyphenol

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 2-Chloro-4-ethoxyphenol, a halogenated aromatic ether. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and validated approach to analysis.

Introduction and Physicochemical Profile

2-Chloro-4-ethoxyphenol is a substituted phenol derivative. Its accurate determination is critical in various contexts, from environmental monitoring to its use as an intermediate in chemical synthesis. The selection of an appropriate analytical method is heavily influenced by its chemical and physical properties.

Table 1: Physicochemical Properties of 2-Chloro-4-ethoxyphenol and Related Compounds

| Property | Value (for related compounds) | Significance for Analysis |

|---|---|---|

| Molecular Formula | C8H9ClO2 (Estimated) | Determines the exact mass for mass spectrometry. |

| Molecular Weight | 172.61 g/mol (Estimated) | Essential for preparing standard solutions of known concentration. |

| Boiling Point | ~250 °F / 121 °C (at 10 hPa) for 4-Ethoxyphenol[1] | A lower boiling point suggests suitability for Gas Chromatography (GC). |

| Melting Point | 64 - 67 °C for 4-Ethoxyphenol[1] | Relevant for sample handling and storage. |

| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Dictates the choice of solvents for sample extraction and mobile phase preparation. |

| Structure | Phenolic hydroxyl group, ether linkage, chlorinated aromatic ring. | The polar hydroxyl group may necessitate derivatization for GC analysis to improve volatility. The aromatic ring provides a chromophore for UV detection in HPLC.[2] |

Core Analytical Methodologies: A Comparative Overview

The two most powerful and commonly employed techniques for the analysis of phenolic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] The choice between them depends on the sample matrix, required sensitivity, and the need for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) is ideal for analyzing non-volatile or thermally sensitive compounds.[4] Coupled with a UV detector, it offers robust and high-throughput analysis, making it suitable for routine quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional separation for volatile compounds and offers definitive identification through mass spectral data.[2][5] For polar analytes like phenols, a derivatization step is often required to increase volatility.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level detection in complex matrices.[6]

Strategic Sample Preparation: Ensuring Analytical Success

The goal of sample preparation is to extract 2-Chloro-4-ethoxyphenol from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[7]

Workflow for Sample Preparation and Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. [7]This activates the stationary phase.

-

Sample Loading: Acidify the water sample to approximately pH 2-3 with phosphoric or formic acid. [6]This ensures the phenol is in its neutral form for better retention. Load the sample onto the cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and highly polar impurities. [7]4. Elution: Elute the retained 2-Chloro-4-ethoxyphenol with 5 mL of methanol or acetonitrile into a clean collection tube. [7]5. Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis. [7]

Protocol 2: Solvent Extraction for Solid Samples

For solid matrices like soil or food, solvent extraction is employed.

-

Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g). [8][9]2. Extraction: Add an appropriate volume (e.g., 20 mL) of an extraction solvent like acetonitrile or an acetonitrile/acetone mixture. [7][10]3. Enhancement: Vortex and sonicate the mixture for 15-20 minutes to ensure efficient extraction. [7][9]4. Separation: Centrifuge the sample to pellet the solid material.

-

Collection: Carefully collect the supernatant for analysis. For cleaner results, this extract can be further processed using SPE.

Application Note: HPLC-UV Method

This method is based on reversed-phase chromatography, where separation is achieved based on the analyte's hydrophobicity. [7] Instrumentation and Reagents

-

HPLC System: A standard system with a UV-Vis detector, pump, autosampler, and column oven. [4]* Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [4]The C18 stationary phase provides excellent hydrophobic interaction for separating phenolic compounds.

-

Chemicals: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric or formic acid. [7]A certified reference standard of 2-Chloro-4-ethoxyphenol is required.

Protocol: HPLC-UV Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture such as Acetonitrile:Water (e.g., 50:50 v/v). Acidify the aqueous portion to pH ~3 with a small amount of acid. [7]Acidification suppresses the ionization of the phenolic hydroxyl group, leading to improved retention and symmetric peak shapes. Degas the mobile phase before use.

-

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-Chloro-4-ethoxyphenol standard and dissolve it in 10 mL of the mobile phase. [7] * Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve. [7]3. Chromatographic Conditions:

-

| Parameter | Recommended Setting | Rationale |

| Column | C18 (4.6 x 250 mm, 5 µm) | Industry standard for reversed-phase separation of moderately polar compounds. [11] |

| Mobile Phase | Acetonitrile / Water (acidified) | Provides good separation and elution strength. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Injection Volume | 10-20 µL | A standard volume to ensure good peak shape without overloading the column. [11] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. [11] |

| Detection Wavelength | ~280 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength. A full UV scan of the standard is recommended to determine the precise λmax. |

-

Analysis and Quantification:

-

Inject the prepared standards to generate a calibration curve of peak area versus concentration. The curve should exhibit good linearity (r² > 0.999). [12] * Inject the prepared samples.

-

Determine the concentration of 2-Chloro-4-ethoxyphenol in the samples by interpolating their peak areas from the calibration curve.

-

Method Validation Parameters A robust method must be validated for key performance characteristics. [12][13][14]

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | > 0.999 [12] |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL [11][14] |

| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/mL [11][14] |

| Accuracy (Recovery) | 80 - 120% [14] |

| Precision (RSD) | < 5% [11][14]|

Application Note: GC-MS Method

This method is highly specific and sensitive, combining the separation power of GC with the identification capabilities of MS. [15]

Caption: GC-MS analysis workflow including derivatization.

Instrumentation and Reagents

-

GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole). [9][16]* Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). [4][16]* Chemicals: High-purity helium, derivatizing agent (e.g., BSTFA), and appropriate solvents.

Protocol: GC-MS Analysis

-

Derivatization:

-

Purpose: To convert the polar -OH group of the phenol into a less polar, more volatile derivative (e.g., a trimethylsilyl ether). This improves chromatographic peak shape and prevents thermal degradation in the hot injector. [17] * Procedure: Evaporate the sample extract to dryness. Add a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

-

-

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Carrier Gas | Helium at 1.0 - 1.2 mL/min | Inert gas that provides good chromatographic efficiency. [4][16] |

| Injector Temperature | 270 °C [4] | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial: 100°C (2 min), Ramp: 10°C/min to 250°C, Hold: 5 min [4] | A temperature gradient is used to separate compounds with different boiling points effectively. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. [5] |

| Mass Analyzer | Scan mode (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM/SRM mode offers higher sensitivity for quantification by monitoring specific characteristic ions. [9][17] |

-

Identification and Quantification:

-

Identification: The compound is identified by its specific retention time and by matching its acquired mass spectrum against a reference library (e.g., NIST). [5] * Quantification: For high sensitivity, develop a method in Selected Reaction Monitoring (SRM) mode on a triple quadrupole instrument. [9]Create a calibration curve using a derivatized standard and quantify using the peak area of a specific parent-to-product ion transition.

-

Conclusion

Both HPLC-UV and GC-MS are powerful, validated techniques for the analysis of 2-Chloro-4-ethoxyphenol. HPLC is a robust and straightforward method for routine quantification, while GC-MS offers unparalleled specificity for identification and is highly sensitive, especially when derivatization is employed. For ultra-trace analysis in complex environmental or biological samples, transitioning to LC-MS/MS would be the logical next step, providing the ultimate in sensitivity and selectivity. The choice of method, combined with a meticulous sample preparation strategy, will ensure reliable and accurate results that meet the rigorous standards of scientific research and development.

References

- Della Posta, S. (2021). Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products.

- BenchChem. (2025). A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures.

- Pérez-Vásquez, A., et al. (n.d.). Validation of an HPLC-DAD method for the determination of plant phenolics. SciELO.

- Malaysian Journal of Fundamental and Applied Sciences. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.

- Kim, J. H., et al. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. PMC.

- SIELC. (n.d.). Separation of 2-Chloro-4-methoxyphenol on Newcrom R1 HPLC column.

- National Institutes of Health. (n.d.). 2-Chloro-4-ethylphenol. PubChem.

- Unknown. (n.d.). Gas Chromatography - Mass Spectrometry.

- Inam-ul-Haque & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).

- BenchChem. (2025). HPLC method for 2-Ethoxyphenol determination in complex matrices.

- Agilent. (n.d.). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Joseph Santhanaraj, K., et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library.

- Logan, C. L. J., et al. (2020, September 10). A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma. PMC.

- Suthisut, D., et al. (2013). Analytical CHEMISTRY. TSI Journals.

- Thermo Fisher Scientific. (n.d.). AN000491: Trace analysis of chlorophenolics using triple quadrupole GC.

- ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.

- Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.

- BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Chloro-4-(hydroxymethyl)phenol by HPLC and GC-MS.

- Wang, L., et al. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.

- Karaman, R. (2016, April 10). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? ResearchGate.

- National Institutes of Health. (n.d.). 4-Ethoxyphenol. PubChem.

- Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol.

- BenchChem. (2025, December). Navigating Purity in Preclinical Research: A Technical Guide to 4-Ethoxyphenol.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. gcms.cz [gcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tsijournals.com [tsijournals.com]

- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 12. scielo.br [scielo.br]

- 13. Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products [tesidottorato.depositolegale.it]

- 14. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. etamu.edu [etamu.edu]

- 16. A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Utilization of 2-Chloro-4-ethoxyphenol in Novel Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical researchers, focusing on the specific utility of 2-Chloro-4-ethoxyphenol (CAS 344326-18-7) in the development of metabolic disease therapeutics, specifically Acetyl-CoA Carboxylase (ACC) inhibitors.

Executive Summary & Chemical Profile

2-Chloro-4-ethoxyphenol is a specialized halogenated phenolic building block increasingly utilized in the discovery of treatments for metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Unlike simple phenols, the specific substitution pattern (2-Chloro, 4-Ethoxy) offers a unique "Goldilocks" zone of electronic and steric properties:

-

Electronic Modulation: The ortho-chlorine atom exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the phenolic proton (

vs. 10 for phenol). This facilitates easier deprotonation under mild basic conditions, crucial for sensitive coupling reactions. -

Metabolic Stability: The chlorine substituent blocks the metabolically active ortho-position, reducing susceptibility to Phase I oxidation (CYP450 hydroxylation) and increasing the half-life of the final drug candidate.

-

Lipophilicity: The para-ethoxy group enhances the logP, improving membrane permeability without the excessive hydrophobicity associated with longer alkyl chains.

Chemical Specifications Table

| Property | Specification | Relevance to Protocol |

| IUPAC Name | 2-Chloro-4-ethoxyphenol | Target Moiety |

| CAS Registry | 344326-18-7 | Identification |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 172.61 g/mol | Reagent Calculation |

| Appearance | Off-white to pale yellow solid/oil | Purity Indicator |

| Solubility | DMSO, DMF, DCM, Methanol | Reaction Solvent Compatibility |

Primary Pharmaceutical Application: ACC Inhibitors[5]

The most prominent application of 2-Chloro-4-ethoxyphenol is as a nucleophilic scaffold in the synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors . ACC is the rate-limiting enzyme in fatty acid synthesis. Inhibiting ACC reduces malonyl-CoA production, thereby stimulating fatty acid oxidation.

Mechanism of Action in Synthesis

In this workflow, 2-Chloro-4-ethoxyphenol acts as the O-nucleophile to link a pharmacophore (e.g., a quinoline or pyridine core) via an ether bridge. The resulting biaryl ether motif is critical for binding within the ACC allosteric pocket.

Pathway Diagram: Synthesis of Quinoline-Ether ACC Inhibitor

The following diagram illustrates the synthetic logic where 2-Chloro-4-ethoxyphenol is coupled to a heteroaryl chloride.

Figure 1: Synthetic workflow for incorporating 2-Chloro-4-ethoxyphenol into an ACC inhibitor scaffold via Nucleophilic Aromatic Substitution (SnAr).

Detailed Experimental Protocol

Protocol A: Microwave-Assisted Synthesis of Heteroaryl Ethers

Objective: To couple 2-Chloro-4-ethoxyphenol with a heteroaryl chloride (e.g., 2-chloroquinoline derivative) to form a biologically active ether linkage. This method prioritizes yield and reaction speed over traditional thermal heating.

Materials Required

-

Reagent A: 2-Chloro-4-ethoxyphenol (1.0 equiv)

-

Reagent B: Heteroaryl Chloride (e.g., 1-(2-chloroquinolin-6-yl)ethanone) (1.0 - 1.2 equiv)

-

Base: Cesium Carbonate (

) (2.0 - 3.0 equiv) -

Catalyst (Optional): Copper(I) Iodide (10 mol%) + Ligand (if the electrophile is unreactive)

-

Solvent: Anhydrous DMF or DMSO

-

Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Dry a 10 mL microwave vial in an oven at 120°C for 1 hour.

-

Allow to cool under a stream of Argon or Nitrogen.

-

Add 2-Chloro-4-ethoxyphenol (172 mg, 1.0 mmol) and Heteroaryl Chloride (1.0 mmol) to the vial.

-

-

Activation:

-

Add Cesium Carbonate (650 mg, 2.0 mmol). The use of Cesium (larger cation) improves the solubility of the phenolate anion in organic solvents compared to Potassium.

-

Add anhydrous DMF (4.0 mL).

-

Critical Step: Seal the vial immediately with a crimp cap containing a PTFE septum. Purge the headspace with Argon for 2 minutes.

-

-

Reaction (Microwave Irradiation):

-

Place the vial in the microwave reactor.

-

Parameters:

-

Temperature: 120°C

-

Time: 30 - 60 minutes

-

Stirring: High

-

Power: Dynamic (Max 150W)

-

-

Note: If using conventional heating, heat the oil bath to 100°C for 12-16 hours.

-

-

Workup & Quenching:

-

Cool the mixture to room temperature.

-